molecular formula C28H46P2Pt B14621353 Ditert-butyl(phenyl)phosphane;platinum CAS No. 59765-06-9

Ditert-butyl(phenyl)phosphane;platinum

Katalognummer: B14621353
CAS-Nummer: 59765-06-9
Molekulargewicht: 639.7 g/mol
InChI-Schlüssel: KXDJIUYPXMVARU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ditert-butyl(phenyl)phosphane;platinum is a coordination compound that features a platinum center coordinated to a ditert-butyl(phenyl)phosphane ligand

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl(phenyl)phosphane;platinum typically involves the reaction of platinum precursors with ditert-butyl(phenyl)phosphane ligands. One common method is the reaction of platinum(II) chloride with ditert-butyl(phenyl)phosphane in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphane ligand .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger scale production, such as the use of larger reactors and more efficient purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Ditert-butyl(phenyl)phosphane;platinum undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halogenated solvents, oxidizing agents, and other ligands such as phosphines and amines. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphine oxides, while substitution reactions can produce a variety of platinum complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which ditert-butyl(phenyl)phosphane;platinum exerts its effects involves the coordination of the phosphane ligand to the platinum center, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the platinum center can facilitate the activation of substrates and promote various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ditert-butyl(phenyl)phosphane;platinum include other platinum-phosphane complexes such as:

Uniqueness

This compound is unique due to the specific steric and electronic properties imparted by the ditert-butyl(phenyl)phosphane ligand.

Eigenschaften

CAS-Nummer

59765-06-9

Molekularformel

C28H46P2Pt

Molekulargewicht

639.7 g/mol

IUPAC-Name

ditert-butyl(phenyl)phosphane;platinum

InChI

InChI=1S/2C14H23P.Pt/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;/h2*7-11H,1-6H3;

InChI-Schlüssel

KXDJIUYPXMVARU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.[Pt]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.